molecular formula C26H25NO4 B8178304 N-Fmoc-N-(3-phenylpropyl)glycine

N-Fmoc-N-(3-phenylpropyl)glycine

Cat. No.: B8178304
M. Wt: 415.5 g/mol
InChI Key: DSSDEDQVLCTSPM-UHFFFAOYSA-N
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Description

N-Fmoc-N-(3-phenylpropyl)glycine is a modified amino acid derivative used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) where Fmoc (9-fluorenylmethyloxycarbonyl) serves as a protective group for the α-amino group. The compound features a glycine backbone substituted with a 3-phenylpropyl group on the nitrogen atom, conferring unique steric and electronic properties. Its molecular formula is C₂₄H₂₇NO₄ (inferred from structural analogs in ). This derivative enhances peptide stability and solubility in organic solvents, making it valuable in designing bioactive peptides with tailored pharmacokinetic profiles.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(3-phenylpropyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-25(29)17-27(16-8-11-19-9-2-1-3-10-19)26(30)31-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-7,9-10,12-15,24H,8,11,16-18H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSDEDQVLCTSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(3-phenylpropyl)glycine typically involves the protection of the amino group of glycine with the Fmoc group, followed by the introduction of the 3-phenylpropyl group. The Fmoc group can be introduced by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The 3-phenylpropyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-(3-phenylpropyl)glycine undergoes various chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with altered side chains.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylpropyl group can yield phenylpropanoic acid, while reduction can yield phenylpropanol.

Scientific Research Applications

Peptide Synthesis

Primary Role : N-Fmoc-N-(3-phenylpropyl)glycine is primarily utilized as a building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality of glycine, allowing for the sequential addition of amino acids during solid-phase peptide synthesis (SPPS). This protection is crucial because it prevents unwanted reactions during the synthesis process.

Mechanism : The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), which exposes the amino group for further coupling reactions with other amino acids or peptides using coupling reagents such as HBTU or DIC .

Biological and Medicinal Applications

Protein-Protein Interactions : The compound is employed to study interactions between proteins by incorporating it into peptides that can bind to specific protein targets. This application is vital for understanding cellular mechanisms and developing new therapeutic strategies.

Enzyme Mechanisms : this compound is used to investigate enzyme-substrate interactions, providing insights into how enzymes catalyze biochemical reactions and how modifications to peptide structures can influence enzymatic activity .

Therapeutic Development : Peptides synthesized using this compound have potential applications in drug development. They can be designed to target specific biological pathways or diseases, including cancer and infectious diseases .

Chemical Reactions and Modifications

This compound can undergo various chemical transformations, including:

  • Oxidation : The phenylpropyl side chain can be oxidized to form alcohols, aldehydes, or carboxylic acids.
  • Reduction : The compound can be reduced to yield derivatives with altered side chains.
  • Substitution Reactions : The Fmoc group can be removed to allow for further functionalization of the amino group.

Table 1: Common Reagents and Conditions for Reactions

Reaction TypeCommon ReagentsConditions
OxidationKMnO4, CrO3Varies by substrate
ReductionLiAlH4, NaBH4Anhydrous conditions
DeprotectionPiperidine in DMFBasic conditions

Case Studies

Several studies have highlighted the applications of this compound:

  • Antimicrobial Activity : Preliminary research suggests that peptides containing similar structures exhibit antibacterial properties, potentially enhanced by the hydrophobic nature of the phenylpropyl group.
  • Cancer Research : Peptides synthesized from this compound have been explored for their ability to target cancer cell pathways, showing promise in inhibiting tumor growth in vitro .

Mechanism of Action

The mechanism of action of N-Fmoc-N-(3-phenylpropyl)glycine involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is introduced to protect the amino group from unwanted reactions and is later removed under basic conditions to allow for further functionalization. The phenylpropyl group can interact with various molecular targets, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following compounds share the Fmoc-protected glycine core but differ in nitrogen substituents:

Compound Name Substituent on Glycine Nitrogen Molecular Formula Key Structural Features
N-Fmoc-N-(3-phenylpropyl)glycine 3-phenylpropyl (C₆H₅-CH₂-CH₂-CH₂) C₂₄H₂₇NO₄ Aromatic phenyl group, linear alkyl chain
N-Fmoc-N-(3-acetamidopropyl)glycine 3-acetamidopropyl C₂₂H₂₄N₂O₅ () Amide group enhances polarity
N-Fmoc-N-(3-pyridinylmethyl)glycine 3-pyridinylmethyl C₂₄H₂₂N₂O₄ () Heteroaromatic pyridine ring
N-Fmoc-N-[2-(4-methoxyphenyl)ethyl]glycine 4-methoxyphenethyl C₂₇H₂₇NO₅ () Methoxy group modifies electronic properties
N-Fmoc-N-(3-methylbutyl)glycine 3-methylbutyl (branched alkyl) C₂₂H₂₅NO₄ () Increased hydrophobicity
Fmoc-Dpg-OH (di-n-propylglycine) di-n-propyl C₂₃H₂₇NO₄ () Steric bulk from two propyl groups

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The phenylpropyl group in this compound introduces aromaticity, enhancing π-π stacking interactions in peptide assemblies, whereas alkyl chains (e.g., 3-methylbutyl) increase hydrophobicity.
  • Polarity Modifiers : The acetamidopropyl group () adds hydrogen-bonding capacity, improving solubility in polar solvents.

Physicochemical Properties

Data from diverse sources highlight variations in solubility, stability, and handling requirements:

Compound Name Purity Solubility Storage Conditions
This compound ~95%* DMSO, DMF (common SPPS solvents) -20°C, avoid freeze-thaw cycles
N-Fmoc-N-(3-acetamidopropyl)glycine 95% () Water (limited), methanol -20°C, 6-month stability
N-Fmoc-N-(3-pyridinylmethyl)glycine Not specified Likely similar to phenylpropyl analog Ambient (short-term)
N-(3-Phenylpropionyl)glycine-³C₂,¹⁵N >98% () Chloroform, DMSO, methanol Refrigeration

*Purity inferred from analogs like Fmoc-Dpg-OH ().

Critical Notes:

  • Stability : Fmoc-protected compounds generally require storage at -20°C to prevent decomposition, as seen in and .
  • Solubility : Aromatic substituents (e.g., phenylpropyl) reduce aqueous solubility compared to polar groups like acetamidopropyl.

Biological Activity

N-Fmoc-N-(3-phenylpropyl)glycine is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological applications. This compound serves as a building block in peptide synthesis and is particularly relevant in drug development, molecular biology, and bioconjugation processes.

Chemical Structure and Properties

This compound features a phenylpropyl side chain attached to the glycine backbone, modified at the nitrogen with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This configuration enhances its stability and solubility, making it suitable for various chemical reactions.

Chemical Formula : C₁₅H₁₉N₂O₂
Molecular Weight : 263.33 g/mol

1. Peptide Synthesis

This compound is predominantly used in solid-phase peptide synthesis (SPPS). Its Fmoc group allows for easy incorporation into peptide chains while providing protection during synthesis. Research indicates that peptides synthesized with this amino acid exhibit enhanced stability and bioactivity, particularly in therapeutic contexts such as oncology and infectious diseases .

2. Drug Development

The compound's unique structure facilitates the exploration of novel drug candidates. For instance, it has been integrated into peptide-based drugs aimed at targeting specific cellular pathways. Studies have shown that peptides containing this compound can effectively interact with biological targets, enhancing their therapeutic efficacy .

3. Bioconjugation

This compound is utilized in bioconjugation processes, where it can link biomolecules to improve drug delivery systems. This application is crucial in developing targeted therapies that minimize side effects while maximizing therapeutic outcomes .

Case Study 1: Peptide Therapeutics

In a study examining the effects of peptides synthesized using this compound, researchers found that these peptides demonstrated significant cytotoxic activity against cancer cell lines. The incorporation of the phenylpropyl group was essential for enhancing cell membrane permeability and improving binding affinity to target receptors .

Case Study 2: Drug Delivery Systems

Another investigation focused on the use of this compound in creating bioconjugates for drug delivery. The study highlighted how conjugating this amino acid with therapeutic agents led to improved pharmacokinetic profiles, allowing for sustained release and higher bioavailability of the drugs in vivo .

Research Findings

Study Findings
Peptides containing this compound showed enhanced transfection efficiency in mammalian cells compared to traditional cationic lipids.
The compound was effective in forming stable conjugates with therapeutic agents, improving their delivery mechanisms significantly.
Demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Q & A

Q. What are the optimal storage conditions for N-Fmoc-N-(3-phenylpropyl)glycine to ensure long-term stability?

  • Methodological Answer: Store the compound at -20°C in a dry environment, preferably as a lyophilized powder to prevent hydrolysis. Avoid repeated freeze-thaw cycles, which can degrade the Fmoc group. Short-term storage (≤1 week) at 4°C is acceptable, but extended periods require -20°C to -80°C for stability up to 6 months . For solubility, prepare stock solutions in DMSO or DMF (30 mg/mL) and dilute into aqueous buffers immediately before use to minimize solvent residues .

Q. How can researchers verify the purity of this compound after synthesis?

  • Methodological Answer: Use Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) for quantitative analysis. Key parameters include:
  • Column: C18 reverse-phase (2.1 × 100 mm, 1.7 µm).
  • Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.
  • Detection: ESI-MS in positive ion mode for molecular ion peaks (e.g., [M+H]+).
    Purity ≥95% is typical for research-grade material .

Q. What coupling reagents are effective for incorporating this compound into peptide chains?

  • Methodological Answer: PyBOP®/DIPEA or HBTU/HOBt in DMF are standard for Fmoc-SPPS (Solid-Phase Peptide Synthesis). For sterically hindered residues, pre-activate the amino acid for 5–10 minutes before coupling. Monitor coupling efficiency via Kaiser test or UV monitoring of Fmoc deprotection .

Advanced Research Questions

Q. How can aggregation of glycine-rich peptides during synthesis be mitigated when using this compound?

  • Methodological Answer: Incorporate pseudo-proline dipeptides (e.g., Fmoc-Ser(tBu)-(Dmb)Gly-OH) at strategic positions to disrupt β-sheet formation. Alternatively, use 20% v/v hexafluoroisopropanol (HFIP) in DMF as a solvent to reduce interchain interactions. Post-synthesis, purify via preparative HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent .

Q. What analytical strategies resolve contradictions in NMR data for N-Fmoc-protected glycine derivatives?

  • Methodological Answer: Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example:
  • ¹H-NMR: The Fmoc aromatic protons (δ 7.2–7.8 ppm) may overlap with phenylpropyl signals; use deuterated DMSO-d6 for better resolution.
  • 13C-NMR: Confirm the carbamate carbonyl (δ ~155 ppm) and glycine α-carbon (δ ~45 ppm).
    Cross-validate with High-Resolution MS to rule out impurities .

Q. How does the phenylpropyl side chain influence the solubility and bioavailability of peptides containing this compound?

  • Methodological Answer: The hydrophobic phenylpropyl group reduces aqueous solubility but enhances membrane permeability. To balance these effects:
  • Solubility: Use PEG-based linkers or charge-masking strategies (e.g., temporary acetylation).
  • Bioavailability: Conduct Caco-2 cell monolayer assays to measure apparent permeability (Papp). Compare with control peptides lacking the phenylpropyl moiety .

Q. What are the challenges in removing the Fmoc group from this compound under acidic conditions?

  • Methodological Answer: Traditional Fmoc deprotection with 20% piperidine/DMF may incompletely cleave sterically protected residues. Alternative methods include:
  • Mild Acidolysis: 1% TFA in DCM (5 min, 0°C) for acid-labile side chains.
  • Photocleavage: UV light (365 nm) with nitroveratryloxycarbonyl (NVOC) protection for orthogonal deprotection .

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